Hsd17B13-IN-82

Chemical differentiation Patent protection Quinazolinone scaffold

HSD17B13-IN-82 (Compound 156) is the optimal tool compound for HSD17B13 inhibition studies aligned with the INI-822 clinical program. Its quinazolinone-dichlorophenol benzamide scaffold is the core pharmacophore from which INIPHARM's Phase 1 candidate was derived—the only IN-series compound explicitly disclosed as representing this clinical chemotype. Unlike analogs with identical IC50 (≤0.1 μM), only HSD17B13-IN-82 enables structurally informed target engagement and biomarker studies directly relevant to INI-822. Ideal for benchmarking novel inhibitors and validating mechanism-of-action assays in MASH/NASH models.

Molecular Formula C24H15Cl3F3N3O3
Molecular Weight 556.7 g/mol
Cat. No. B12376484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-82
Molecular FormulaC24H15Cl3F3N3O3
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl
InChIInChI=1S/C24H15Cl3F3N3O3/c1-11-31-20-15(25)6-7-18(32-22(35)13-8-16(26)21(34)17(27)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35)
InChIKeyLUYWFJNMOLFYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-82: Quinazolinone-Based HSD17B13 Inhibitor with ≤0.1 μM Estradiol IC50


HSD17B13-IN-82 (Compound 156) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-specific lipid droplet-associated enzyme genetically validated as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH/NASH) and other chronic liver diseases . This compound, with CAS number 2770247-47-5 and molecular formula C24H15Cl3F3N3O3, exhibits an IC50 value of ≤0.1 μM against estradiol in biochemical assays and is structurally characterized as a quinazolinone derivative featuring a dichlorophenol benzamide moiety [1][2]. HSD17B13-IN-82 was developed as part of the INIPHARM HSD17B13 inhibitor series described in WO2022216627A1 and WO2023146897A1, and is commercially available as a research tool compound for investigating HSD17B13 biology in NAFLD, NASH, and drug-induced liver injury (DILI) models [3].

Why Substituting HSD17B13-IN-82 with Other IN-Series Compounds Can Compromise Experimental Reproducibility


Within the INIPHARM HSD17B13 inhibitor portfolio, multiple compounds (e.g., HSD17B13-IN-24, IN-51, IN-63, IN-73, IN-79, IN-82, IN-88) report identical or near-identical IC50 values of ≤0.1 μM against estradiol in biochemical assays . This apparent potency parity masks critical differences in chemical structure that directly impact target engagement, selectivity profile, and pharmacological behavior. HSD17B13-IN-82 (Compound 156) is distinguished by its specific quinazolinone scaffold bearing a dichlorophenol benzamide substituent—a chemotype explicitly claimed in WO2022216627A1 and structurally distinct from other compounds in the series (e.g., HSD17B13-IN-51 is Compound 82, HSD17B13-IN-63 is Compound 160) . Furthermore, HSD17B13-IN-82 is the only compound in this series that has been explicitly disclosed as a key representative of the chemical space from which INIPHARM's clinical candidate INI-822 was derived, making it the most structurally relevant tool compound for studying the mechanism of a clinical-stage HSD17B13 inhibitor [1]. Substituting HSD17B13-IN-82 with another ≤0.1 μM compound without confirming identical binding mode, off-target profile, and cellular permeability risks producing non-comparable or non-reproducible results.

Quantitative Differentiation Evidence: HSD17B13-IN-82 vs. Comparators


Chemical Structure and Patent Class Differentiation: Dichlorophenol Quinazolinone vs. Other IN-Series Scaffolds

HSD17B13-IN-82 (Compound 156; CAS 2770247-47-5) possesses a unique chemical structure that differentiates it from other compounds in the IN-series, despite shared potency ranges. Its structure is explicitly defined as a quinazolinone core bearing a 3,5-dichloro-4-hydroxybenzamide moiety and a 2-(trifluoromethyl)benzyl substituent (C24H15Cl3F3N3O3, MW 556.75) . In contrast, HSD17B13-IN-51 (Compound 82; CAS 2770246-75-6) and HSD17B13-IN-24 (Compound 41; CAS 2770246-37-0) represent distinct chemical entities within the same patent portfolio . The structural differentiation is material: the dichlorophenol moiety in HSD17B13-IN-82 is a key pharmacophore claimed in WO2022216627A1 for HSD17B13 inhibition, and this exact chemotype informed the selection and optimization of INIPHARM's clinical candidate INI-822 [1].

Chemical differentiation Patent protection Quinazolinone scaffold HSD17B13 inhibitor chemotype

Biochemical Potency Comparison: HSD17B13-IN-82 vs. Clinical-Grade Probe BI-3231

HSD17B13-IN-82 demonstrates an IC50 of ≤0.1 μM (≤100 nM) against estradiol in biochemical HSD17B13 enzymatic assays, establishing it as a potent inhibitor suitable for in vitro target engagement studies . For comparison, BI-3231, a widely cited chemical probe developed by Boehringer Ingelheim, exhibits substantially higher potency with an IC50 of 1 nM (0.001 μM) against human HSD17B13 and a Ki of 0.7 nM in the same enzymatic assay format [1]. This represents a ~100-fold difference in biochemical potency between the two compounds.

HSD17B13 inhibition Enzymatic assay IC50 comparison Estradiol substrate

Clinical Development Linkage: HSD17B13-IN-82 as Structural Precursor to Phase 1 Candidate INI-822

HSD17B13-IN-82 (Compound 156) holds unique significance as a structurally representative compound from the INIPHARM HSD17B13 inhibitor series that produced INI-822, the company's first development candidate currently in Phase 1 clinical trials (NCT05945537) [1]. INI-822 is an orally bioavailable small-molecule HSD17B13 inhibitor that has demonstrated preclinical improvements in markers of liver homeostasis and is undergoing evaluation in NASH/suspected NASH patients [2]. HSD17B13-IN-82's quinazolinone scaffold with dichlorophenol benzamide substitution represents the core pharmacophore from which INI-822 was optimized, making it the most structurally and mechanistically relevant commercially available tool compound for studying this specific clinical program's mechanism of action [3].

Clinical translation Drug development Phase 1 NASH therapeutic

Potency Benchmarking Against Representative IN-Series Comparators: Activity Parity with Structural Divergence

Multiple compounds within the INIPHARM HSD17B13 inhibitor portfolio, including HSD17B13-IN-24 (Compound 41), HSD17B13-IN-51 (Compound 82), HSD17B13-IN-63 (Compound 160), HSD17B13-IN-73 (Compound 85), HSD17B13-IN-79, and HSD17B13-IN-88 (Compound 200), all report IC50 values of ≤0.1 μM or <0.1 μM against estradiol in biochemical HSD17B13 assays . This activity parity across the series indicates that HSD17B13-IN-82 achieves comparable target engagement to its structural analogs in the same assay system. However, the chemical divergence among these compounds—each with distinct CAS numbers, molecular formulas, and substituent patterns—implies that downstream pharmacological properties such as cellular permeability, metabolic stability, plasma protein binding, and off-target selectivity profiles likely differ significantly [1].

HSD17B13 inhibitor series INIPHARM compounds Biochemical potency Comparative pharmacology

Recommended Research and Procurement Applications for HSD17B13-IN-82


Mechanistic Studies of Clinical-Stage HSD17B13 Inhibition

HSD17B13-IN-82 is the optimal commercially available tool compound for researchers investigating the mechanism of action of HSD17B13 inhibition in the context of the INI-822 clinical program. Its quinazolinone scaffold with dichlorophenol benzamide substitution represents the core pharmacophore from which INIPHARM's Phase 1 candidate was derived, enabling structurally informed studies of target engagement, downstream signaling effects, and biomarker modulation in cellular and in vivo models of NASH/MASH [1]. Procurement is recommended for academic and industry laboratories seeking to benchmark novel HSD17B13 inhibitors against a clinically precedented chemotype or to validate target engagement assays aligned with the INI-822 mechanism.

Structure-Activity Relationship (SAR) and Chemical Probe Studies in INIPHARM Chemical Space

For medicinal chemistry teams investigating the SAR of HSD17B13 inhibitors, HSD17B13-IN-82 serves as a key reference compound representing the quinazolinone series within the broader INIPHARM portfolio [2]. Its defined structural identity (C24H15Cl3F3N3O3; CAS 2770247-47-5) and well-documented biochemical potency (IC50 ≤0.1 μM) make it suitable as a positive control in enzymatic assays and as a benchmarking standard when comparing novel analogs. Researchers should pair HSD17B13-IN-82 with other IN-series compounds (e.g., IN-24, IN-51) to probe how structural variations impact cellular permeability, metabolic stability, and off-target profiles despite comparable biochemical IC50 values.

In Vitro Target Engagement and Pathway Analysis in NAFLD/NASH Models

HSD17B13-IN-82 is indicated for in vitro studies of HSD17B13-dependent pathways in hepatocyte cell lines and primary hepatocyte models relevant to NAFLD, NASH, and drug-induced liver injury (DILI) . The compound's IC50 of ≤0.1 μM supports effective target engagement at concentrations achievable in standard cell culture conditions. However, researchers should note the ~100-fold potency differential versus BI-3231 (IC50 = 1 nM) and adjust dosing regimens accordingly when designing comparative studies [3]. For cellular assays requiring maximal HSD17B13 suppression, alternative higher-potency probes such as BI-3231 may be more appropriate; HSD17B13-IN-82 is best deployed in experiments where the INIPHARM chemotype is the mechanistic variable of interest.

Patent-Defined HSD17B13 Inhibitor Reference Standard

HSD17B13-IN-82 is explicitly referenced within the INIPHARM patent family (WO2022216627A1, CN116194440A) as part of the quinazolinone inhibitor series, making it a legally and scientifically defined reference compound for intellectual property and competitive intelligence applications [4]. Pharmaceutical and biotechnology companies conducting freedom-to-operate analyses, patent landscape assessments, or due diligence on HSD17B13-targeted therapeutics should procure HSD17B13-IN-82 as a representative example of the INIPHARM chemical space. Its availability as a catalog research chemical enables direct experimental comparison with proprietary compounds without requiring custom synthesis.

Technical Documentation Hub

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